molecular formula C19H21NO3S2 B2809277 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone CAS No. 1448128-21-9

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone

Cat. No. B2809277
CAS RN: 1448128-21-9
M. Wt: 375.5
InChI Key: CMBQSZHLZKUAMT-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone is a useful research compound. Its molecular formula is C19H21NO3S2 and its molecular weight is 375.5. The purity is usually 95%.
The exact mass of the compound 1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Structural Analysis

The compound of interest is involved in various synthetic and structural analyses, contributing to the development of potent inhibitors and understanding molecular interactions. Notable research includes the stereoselective synthesis of active metabolites for PI3 kinase inhibitors, revealing intricate stereochemical determinations and providing insights into effective synthetic routes (Chen et al., 2010). Additionally, the crystal structure of related compounds has been elucidated, offering a deep dive into molecular conformations and potential intermolecular interactions (Yang et al., 2008).

Chemical Reactions and Mechanisms

Research has explored the stereo- and regiochemistry of 1,3-dipolar cycloadditions, highlighting the exo stereoselectivity and regioselectivity in reactions involving bicyclic olefins, which are crucial for synthesizing complex molecular architectures (Taniguchi et al., 1978). The Rh(I)-catalyzed Pauson–Khand reaction has been applied to phenylsulfonyl derivatives, demonstrating specific ring-closing patterns and yielding significant synthetic intermediates (Inagaki et al., 2007).

Molecular Functionality and Application

Compounds structurally related to the queried chemical have been examined for their biological activities, including as inhibitors of HIV-1 replication. These studies have identified specific derivatives with promising antiviral activities, contributing to the ongoing search for effective therapeutic agents (Che et al., 2015). Furthermore, the design and synthesis of novel derivatives targeting specific receptors have been explored, illustrating the compound's versatility in medicinal chemistry applications (Tatsumi et al., 2004).

properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S2/c21-19(13-16-5-4-10-24-16)20-14-8-9-15(20)12-18(11-14)25(22,23)17-6-2-1-3-7-17/h1-7,10,14-15,18H,8-9,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMBQSZHLZKUAMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)CC3=CC=CS3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(thiophen-2-yl)ethanone

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